ethyl 7-methyl-6-(3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
This compound belongs to a class of tricyclic heterocyclic systems featuring a fused triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaene core. Its structure includes an ethyl ester group at position 5, a methyl substituent at position 7, and a 3-nitrobenzoyl imino moiety at position 5. The nitro group (NO₂) at the 3-position of the benzoyl ring introduces strong electron-withdrawing effects, influencing electronic distribution, reactivity, and intermolecular interactions (e.g., hydrogen bonding, dipole-dipole interactions) .
Properties
IUPAC Name |
ethyl 7-methyl-6-(3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O6/c1-3-33-22(30)16-12-15-18(23-17-9-4-5-10-26(17)21(15)29)25(2)19(16)24-20(28)13-7-6-8-14(11-13)27(31)32/h4-12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDAAGWHZZMFNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-methyl-6-(3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. One common approach is the Biginelli reaction, which is a multi-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea . The reaction is usually carried out in the presence of a catalyst such as zinc chloride in ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Biginelli reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methyl-6-(3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reductions, and oxidizing agents like potassium permanganate for oxidations. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the ester group could produce a carboxylic acid.
Scientific Research Applications
Structural Features
The compound features a tricyclic structure with nitrogen atoms incorporated into the ring system and various functional groups that enhance its reactivity and biological activity.
Medicinal Chemistry
Ethyl 7-methyl-6-(3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has been investigated for its potential therapeutic effects against various diseases due to its unique chemical structure:
Antimicrobial Activity
Research indicates that derivatives of similar compounds exhibit promising antimicrobial properties against a range of microbial strains. This suggests potential applications in pharmaceuticals for developing new antibiotics or antifungal agents.
Enzyme Inhibition
The compound may serve as an inhibitor for specific enzymes related to disease pathways. For instance, it could target acetylcholinesterase or other enzymes involved in neurodegenerative diseases .
Organic Synthesis
The compound acts as a versatile building block in organic synthesis:
Synthesis of Complex Molecules
It can be utilized in multi-step synthetic pathways to create more complex organic molecules. The presence of functional groups allows for various chemical reactions such as nucleophilic substitutions and cyclizations.
Reaction Mechanisms
The compound's unique structure facilitates reactions that can lead to the formation of new derivatives with altered biological activities or enhanced properties.
Material Science
In material science applications:
Development of New Materials
The compound's structural characteristics may contribute to the development of novel polymers or coatings with specific properties such as enhanced stability or reactivity under certain conditions.
Coatings and Polymers
Its application in creating advanced materials could lead to innovations in fields such as electronics or protective coatings due to its unique chemical properties.
Case Study 1: Antimicrobial Derivatives
A study investigated the antimicrobial efficacy of derivatives synthesized from ethyl 7-methyl-6-(3-nitrobenzoyl)imino compounds against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones compared to control groups, indicating potential for further development into therapeutic agents.
Case Study 2: Synthesis Pathways
Research documented the synthesis of ethyl 7-methyl-6-(3-nitrobenzoyl)imino derivatives through a series of reactions involving nitrobenzoyl chlorides and triazatricyclo intermediates. The study highlighted optimized conditions for maximizing yield and purity using solvents like dichloromethane and catalysts such as triethylamine.
Mechanism of Action
The mechanism of action of ethyl 7-methyl-6-(3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with two analogs:
- Analog 1: Ethyl 7-(3-methoxypropyl)-6-(3-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate ()
- Analog 2: Ethyl 6-(3-chlorobenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate ()
Table 1: Structural and Physicochemical Comparison
*Inferred based on substituent differences. †Estimated from analogous data.
Key Findings:
Substituent Effects :
- The 3-nitrobenzoyl group in the target compound increases polarity due to the electron-withdrawing nitro group, reducing lipophilicity (lower XLogP3 vs. Analog 1’s methylbenzoyl and Analog 2’s chlorobenzoyl) .
- The 3-chlorobenzoyl substituent (Analog 2) enhances hydrophobicity (higher XLogP3) compared to the nitro and methyl analogs.
Hydrogen Bonding: The nitro group increases hydrogen bond acceptor capacity (7 vs.
Synthetic Considerations :
- Analog 1’s 3-methoxypropyl side chain introduces steric bulk, which may hinder crystallization compared to the target compound’s compact nitro-substituted system.
- Chloro and nitro substituents typically require distinct synthetic routes (e.g., nucleophilic acyl substitution vs. nitration) .
Crystallography and Stability :
- The nitro group’s strong dipole may promote specific crystal packing motifs or intermolecular interactions, as observed in hydrogen-bonded networks in nitroaromatic systems .
- Analog 1’s methoxypropyl chain could introduce conformational flexibility, affecting thermal stability compared to the rigid nitro-substituted target compound.
Research Implications
- Drug Design : The nitro group’s electron-withdrawing nature may enhance binding to electron-rich biological targets (e.g., enzyme active sites), while the chloro substituent’s hydrophobicity could improve membrane permeability.
- Material Science : Differences in hydrogen bonding and polarity may influence applications in crystal engineering or optoelectronic materials .
Biological Activity
The compound ethyl 7-methyl-6-(3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex triazine derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and antimicrobial properties. This article aims to provide an in-depth exploration of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound belongs to a class of triazine derivatives known for their diverse biological activities. Its structure includes multiple functional groups that may contribute to its reactivity and biological efficacy.
Structural Formula
The structural representation of the compound can be summarized as follows:
This formula indicates the presence of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms, which are essential for the biological activity of the compound.
Anticancer Activity
Research has shown that triazine derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that various triazine compounds possess cytotoxic effects against several cancer cell lines.
Case Study: Cytotoxicity Testing
In a recent study, derivatives similar to this compound were tested against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated varying degrees of cytotoxicity with IC50 values ranging from 15.83 μM to 44.5 μM across different derivatives .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Triazine derivatives have shown effectiveness against a range of bacterial strains.
Table: Antimicrobial Activity of Triazine Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Escherichia coli | 0.28 μM |
| Compound B | Pseudomonas aeruginosa | 0.64 μM |
| Compound C | Enterococcus faecalis | 0.64 μM |
These findings suggest that the compound may possess significant antimicrobial properties that could be harnessed in clinical settings .
The biological activity of this compound is believed to involve several mechanisms:
- Topoisomerase Inhibition : Similar compounds have been reported to inhibit topoisomerase enzymes crucial for DNA replication in cancer cells.
- Alkylation : The ability to form covalent bonds with DNA may lead to apoptosis in rapidly dividing cells.
- Antioxidant Activity : Some triazine derivatives exhibit antioxidant properties that may protect normal cells while targeting cancerous ones.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
